molecular formula C20H21FN2O3 . CH4O3S B194095 Danofloxacin mesylate CAS No. 119478-55-6

Danofloxacin mesylate

Cat. No. B194095
CAS RN: 119478-55-6
M. Wt: 356.40 96.11
InChI Key: APFDJSVKQNSTKF-FXMYHANSSA-N
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Description

Danofloxacin mesylate is a fluoroquinolone antibiotic and a type II topoisomerase inhibitor . It has a broad antimicrobial spectrum and is used as an anti-infective agent for veterinary use only . It exhibits broad-spectrum antibacterial activity against species of Mycoplasma, Actinobacillus, Mannheima, Escherichia, and Pasturella .


Synthesis Analysis

This compound gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The release of this compound (DFM) from microspheres was much slower than from the raw material (DFM) in the release medium . This compound liposomes were prepared using five different methods, with the ammonium sulfate gradient method with freeze-thawing steps validated as the best one .


Molecular Structure Analysis

The molecular formula of this compound is C20H24FN3O6S . The crystal structure of this compound has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques .


Chemical Reactions Analysis

A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin, and sarafloxacin in honey . The sample was diluted in a 0.05 M sodium dodecyl sulfate solution buffered at pH = 3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 453.48 . The prepared liposome products were ivory white semitransparent suspension, the electron microscope appearance was intact and globular or globular-like vesicles with uniformed distribution .

Scientific Research Applications

  • Pharmacokinetics and Formulation Development :

    • Danofloxacin mesylate gelatin microspheres (DFM-GMS) were developed using an emulsion chemical crosslinking technique, showing slower release and extended elimination half-life in pigs compared to raw this compound, suggesting potential for long-acting, lung-targeting dosage forms (Wang et al., 2009).
    • A study on dairy cows found extensive distribution of danofloxacin from plasma to tissues and milk following subcutaneous administration, supporting its potential use in treating mastitis and other infections with a 3-day withdrawal period (Mestorino et al., 2009).
  • Drug Transport Mechanisms :

    • Danofloxacin-mesylate is identified as a substrate for ATP-dependent efflux transporters, contributing to its effective concentrations in luminal compartments of target tissues such as lungs and intestines in animals (Schrickx & Fink-Gremmels, 2007).
  • Synthesis Improvement :

    • Improvements in the synthesis of this compound and its intermediates have been reported, leading to better quality and potential for industrial-scale manufacturing (Yan, 2004).
  • Environmental Impact :

    • Research on the biotransformation of danofloxacin by soil microorganisms highlights the environmental impact and degradation pathways of this drug in agricultural settings (Chen et al., 1997).
  • Pharmacokinetics in Different Animals :

    • Studies have investigated the pharmacokinetics of this compound in various animals like egg chickens and European sea bass, providing insights into its absorption, distribution, metabolism, and elimination in these species (Ying et al., 2009), (Vardali et al., 2017).
  • Diagnostic Applications :

    • RNA aptamers that selectively bind danofloxacin have been developed, which could be used for rapid and cost-effective detection of danofloxacin in foods, replacing more expensive and time-consuming methods (Han et al., 2014).
  • Therapeutic Efficacy :

    • Danofloxacin has been evaluated for treating acute bacterial pneumonia in cattle, showing high efficacy and fewer treatment days compared to oxytetracycline (Giles et al., 1991).

Mechanism of Action

Target of Action

Danofloxacin mesylate is a synthetic antibacterial agent from the family of the fluoroquinolones . It is highly active against Mycoplasma species that cause respiratory infections in cattle, pigs, and poultry . The primary target of this compound is the bacterial DNA-gyrase , which is necessary for supercoiling of DNA to provide a suitable spatial arrangement of DNA within the bacterial cell .

Mode of Action

This compound acts principally by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling of DNA, which is essential for bacterial replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

It is known that the drug interferes with the function of dna-gyrase, an enzyme involved in dna replication and transcription . This interference disrupts the normal cellular processes of the bacteria, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound in animals have been studied. After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration-time curve (AUC) for both oral and intravenous administration was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL, respectively .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the function of DNA-gyrase, the drug prevents the bacteria from replicating and transcribing their DNA . This leads to the death of the bacterial cells and the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is typically formulated as a solution for injection, and its effectiveness can be affected by the temperature and pH of the solution . Additionally, the drug’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Safety and Hazards

Danofloxacin mesylate should be handled carefully to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of contact, rinse immediately with plenty of water and seek medical advice .

Future Directions

Recent research has focused on the pharmacokinetics of Danofloxacin mesylate in healthy and Mannheimia haemolytica infected calves . The study found that parenterally administered fluoroquinolones expose gut microbiota to high concentrations of the antibiotics . This provides a mechanistic basis for understanding the pharmacokinetics of this compound in healthy and diseased individuals .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDJSVKQNSTKF-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922988
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119478-55-6
Record name Danofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119478-55-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DANOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Danofloxacin mesylate?

A1: this compound, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. [, , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to bacterial cell death.

Q2: What are the downstream effects of this compound on bacterial cells?

A2: Inhibition of DNA gyrase and topoisomerase IV by this compound leads to a cascade of events within bacterial cells, including:

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of this compound is (C19H21FN3O3)(CH3O3S), and its molecular weight is 461.5 g/mol. [, ]

    Q4: Is there any spectroscopic data available for this compound?

    A4: Yes, this compound can be analyzed using various spectroscopic techniques.
    UV-Vis spectrophotometry: It exhibits strong UV absorbance, commonly measured at 280 nm. [, ]
    HPLC with UV detection: This is a widely employed method for quantifying this compound in various matrices. [, , , , , ] * LC-MS/MS: This highly sensitive and specific technique is increasingly used for the analysis of this compound residues in complex samples. [, ]

    Q5: Does this compound exhibit any catalytic properties?

    A5: this compound is primarily known for its antibacterial properties rather than catalytic activity. Its primary mode of action involves binding to and inhibiting bacterial enzymes, not catalyzing chemical reactions.

    Q6: Have there been any computational studies on this compound?

    A8: Yes, computational studies have been conducted to investigate the crystal structure of this compound using density functional theory techniques. These studies provided insights into its molecular geometry, intermolecular interactions, and potential binding modes. []

    Q7: How do structural modifications to the Danofloxacin molecule affect its activity?

    A7: While specific SAR studies on this compound are limited in the provided research, it is well-established that modifications to the fluoroquinolone core structure can significantly impact its antibacterial activity, potency, and spectrum of activity. These modifications can affect target binding affinity, drug efflux, and pharmacokinetic properties.

    Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

    A8: Several formulation approaches have been explored to enhance the delivery and efficacy of this compound:

    • Suspension formulation: This approach, using suspending agents like aluminum monostearate and dispersing agents like phosphatidylcholine, allows for controlled release and improved bioavailability. []
    • Microsphere formulation: Encapsulating this compound in microspheres composed of gelatin, polyglycol, or xanthan gum can provide sustained release after intramuscular injection, prolonging its half-life and enhancing treatment efficacy. []
    • Liposomal formulation: Incorporating this compound into liposomes can alter its pharmacokinetic profile, leading to prolonged half-life, increased peak concentration, and improved oral bioavailability. [, , ]

    Q9: What is the pharmacokinetic profile of this compound in different species?

    A9: Pharmacokinetic studies have been conducted in various species, including chickens, crucian carp, goldfish, and African catfish, demonstrating that:

    • Absorption: this compound is well-absorbed following oral and intramuscular administration in most studied species. [, , , , ]
    • Distribution: It distributes widely into various tissues, with varying concentrations observed in different organs. [, , ]
    • Metabolism: this compound is primarily metabolized to N-desmethyldanofloxacin, which also exhibits antibacterial activity. []
    • Excretion: The drug and its metabolites are primarily excreted in urine. []

    Q10: How do different routes of administration affect the pharmacokinetics of this compound?

    A10: The route of administration significantly influences the pharmacokinetic profile of this compound:

    • Intravenous administration: Results in rapid distribution and high plasma concentrations but a shorter elimination half-life. [, ]
    • Intramuscular administration: Offers good bioavailability, sustained release, and a longer elimination half-life compared to intravenous administration. [, ]
    • Oral administration: Absorption can be variable depending on the species and formulation. [, , ]

    Q11: What is the in vitro activity of this compound against different bacterial species?

    A13: this compound exhibits potent in vitro activity against a broad range of Gram-negative and some Gram-positive bacteria, including Escherichia coli strains. [, , , , ]

    Q12: What animal models have been used to study the efficacy of this compound?

    A12: Various animal models have been employed to investigate the efficacy of this compound in treating bacterial infections:

    • Chickens: Studies have demonstrated its effectiveness against Escherichia coli infections, including those causing colibacillosis and chronic respiratory disease. [, , ]
    • Calves: this compound has shown efficacy in treating experimentally induced Escherichia coli diarrhoea in calves. []
    • Fish: Research has investigated its pharmacokinetics and efficacy in treating bacterial infections in various fish species, including goldfish, crucian carp, and African catfish. [, , ]

    Q13: What are the known mechanisms of resistance to this compound?

    A13: Resistance to this compound can develop through various mechanisms, primarily:

    • Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their affinity for this compound, decreasing its efficacy. []
    • Efflux pumps: Bacteria can develop efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration. [, ]

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